2-(2-Methyloxolan-3-ylidene)acetic acid is an organic compound characterized by the molecular formula and a molecular weight of 142.15 g/mol. This compound features a methyloxolane ring and is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). It is significant in organic synthesis and has potential applications in various scientific fields, including chemistry, biology, and medicine.
The compound can be sourced from chemical suppliers, where it is often utilized in laboratory settings for research purposes. It falls under the category of organic acids, specifically aliphatic carboxylic acids, due to its structural characteristics. Its unique structure allows for various chemical modifications, making it a valuable intermediate in synthetic chemistry.
The synthesis of 2-(2-methyloxolan-3-ylidene)acetic acid typically involves several synthetic routes:
In laboratory settings, the synthesis may involve refluxing the reaction mixture to ensure complete conversion of reactants into products. The process can be scaled up for industrial production while maintaining similar reaction conditions, with additional purification steps like recrystallization or chromatography employed to enhance product quality.
The molecular structure of 2-(2-methyloxolan-3-ylidene)acetic acid can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C7H10O3 |
Molecular Weight | 142.15 g/mol |
InChI | InChI=1S/C7H10O3/c1-5-6(2-3-10-5)4-7(8)9/h4-5H,2-3H2,1H3,(H,8,9)/b6-4- |
This structural data indicates that the compound contains a double bond between carbon atoms in the methyloxolane ring and a carboxylic acid functional group.
2-(2-Methyloxolan-3-ylidene)acetic acid is capable of undergoing various chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific conditions and reagents used during the reactions.
The mechanism of action for 2-(2-methyloxolan-3-ylidene)acetic acid involves its interaction with biological targets at the molecular level. As a ligand, it can bind to specific receptors or enzymes, potentially modulating their activity and influencing various biochemical pathways. This property makes it a candidate for further exploration in medicinal chemistry.
The physical properties of 2-(2-methyloxolan-3-ylidene)acetic acid include:
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and material science.
2-(2-Methyloxolan-3-ylidene)acetic acid has diverse applications across several scientific fields:
The versatility of this compound underscores its significance in both academic research and industrial applications, highlighting its potential impact on various scientific advancements.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1